molecular formula C9H13NO2 B101510 Isoamyl 2-cyanoacrylate CAS No. 19475-26-4

Isoamyl 2-cyanoacrylate

Cat. No. B101510
CAS RN: 19475-26-4
M. Wt: 167.2 g/mol
InChI Key: GASDVTHQNCFANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoamyl 2-cyanoacrylate is a type of cyanoacrylate adhesive that is commonly used in scientific research. It is a fast-curing and high-strength adhesive that is used to bond a variety of materials, including plastics, metals, and ceramics.

Scientific Research Applications

Pediatric Lacerations Management

Isoamyl 2-cyanoacrylate has been studied for its efficacy in managing pediatric lacerations as an alternative to suturing. A study found that it provided quick skin closure (1-2.5 minutes) with minimal complications, offering a "no needle" alternative, especially for short, clean lacerations under low tension. The cosmetic outcome was improved due to the absence of suture marks (Devrukhkar et al., 2015).

Hemorrhage Control in Hepatocellular Carcinoma

In a case of ruptured hepatocellular carcinoma with massive hemoperitoneum, isoamyl 2-cyanoacrylate effectively controlled bleeding. Its application stopped bleeding within 1-2 minutes, demonstrating its potential in managing such emergencies (Al-fraij et al., 2011).

Periodontal Flap Surgery

A comparative study of isoamyl 2-cyanoacrylate and silk sutures for periodontal flap surgery revealed that the cyanoacrylate adhesive facilitated early healing, particularly during the first week post-surgery. This suggests its effectiveness in dental surgical procedures (Khurana et al., 2016).

Pediatric Day-Care Surgery

In pediatric day-care surgeries, isoamyl 2-cyanoacrylate has been used for skin closure, demonstrating its utility in day-care procedures. It showed improved cosmesis, minimal complications, and was an effective alternative to traditional suturing (Hasan et al., 2009).

Intraoral Wound Closure

Isoamyl 2-cyanoacrylate has been investigated for intraoral wound closure, showing potential as an alternative to sutures. Its hemostatic and antibacterial effects, although needing further evaluation, suggest its applicability in oral surgeries (Sagar et al., 2015).

Urethro-Cutaneous Fistula Repair

A study evaluated isoamyl 2-cyanoacrylate as an intervening layer in the surgical repair of urethra-cutaneous fistula. The application of cyanoacrylate during repair was found to be feasible, safe, and showed higher successful repair rates, though without statistical significance (Tawfeek et al., 2021).

properties

CAS RN

19475-26-4

Product Name

Isoamyl 2-cyanoacrylate

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

3-methylbutyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3

InChI Key

GASDVTHQNCFANM-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C(=C)C#N

Canonical SMILES

CC(C)CCOC(=O)C(=C)C#N

Other CAS RN

19475-26-4

synonyms

isoamyl 2-cyanoacrylate
isoamyl cyanoacrylate
isopentyl cyanoacrylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.